1-Pyrenebutanamide
Overview
Description
Synthesis Analysis
The synthesis of pyrene derivatives, including 1-Pyrenebutanamide, often involves complex reactions that aim to introduce specific functional groups to the pyrene core. For example, Sato et al. (2011) detailed the synthesis of unsymmetrically substituted pyrene derivatives through key precursors, highlighting the versatility in creating variously substituted pyrenes for different applications (Sato, Maeda, Mihara, & Iwasawa, 2011).
Molecular Structure Analysis
The molecular structure of pyrene derivatives plays a critical role in their chemical and physical properties. Niko et al. (2015) synthesized tetrasubstituted asymmetric pyrenes and examined their photophysical properties, demonstrating how structural modifications influence these properties (Niko, Sasaki, Narushima, Sharma, Vacha, & Konishi, 2015).
Chemical Reactions and Properties
Pyrenebutanamide and its derivatives undergo various chemical reactions, influencing their practical applications. Wrona-Piotrowicz et al. (2014) discussed the efficient synthesis of pyrene-1-carbothioamides and carboxamides, showcasing tunable solid-state fluorescence, which is pivotal in applications like fluorescent probes and organic electronics (Wrona-Piotrowicz, Zakrzewski, Métivier, Brosseau, Makal, & Woźniak, 2014).
Physical Properties Analysis
The physical properties of pyrene derivatives, such as solubility, melting point, and thermal stability, are significantly influenced by the nature of the substituent groups attached to the pyrene core. The synthesis and structural analysis of pyrene derivatives provide insights into how these properties can be tailored for specific needs.
Chemical Properties Analysis
The chemical properties of pyrene derivatives, including 1-Pyrenebutanamide, encompass a wide range of reactivities and interactions, depending on their functional groups. Studies like those by Davydov, Kumar, and Halpert (2002) on allosteric mechanisms in P450eryF probed with 1-pyrenebutanol, a related compound, highlight the intricate balance between structure and reactivity in biological systems (Davydov, Kumar, & Halpert, 2002).
Safety And Hazards
Future Directions
While specific future directions for 1-Pyrenebutanamide are not mentioned in the literature, nanoparticle formulations of related compounds have shown promise in applications such as image-guided surgery7.
Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, further research and consultation with a chemical expert may be necessary.
properties
IUPAC Name |
4-pyren-1-ylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H2,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYCKJDIWFOVAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390810 | |
Record name | 1-Pyrenebutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrenebutanamide | |
CAS RN |
71942-36-4 | |
Record name | 1-Pyrenebutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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